molecular formula C21H30N6O2 B13372536 N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide

N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide

Cat. No.: B13372536
M. Wt: 398.5 g/mol
InChI Key: OFUKFUXODQFJDK-UHFFFAOYSA-N
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Description

N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an ethoxy group, a phenyl ring, a tetraazole ring, and a cyclohexanecarboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperidinyl Ethoxy Intermediate: This involves the reaction of piperidine with ethylene oxide to form 2-(1-piperidinyl)ethanol.

    Attachment to the Phenyl Ring: The 2-(1-piperidinyl)ethanol is then reacted with 4-bromophenol to form 4-[2-(1-piperidinyl)ethoxy]phenol.

    Cyclohexanecarboxamide Formation: The 4-[2-(1-piperidinyl)ethoxy]phenol is then reacted with cyclohexanecarboxylic acid chloride to form the corresponding amide.

    Introduction of the Tetraazole Ring: Finally, the amide is reacted with sodium azide and triethyl orthoformate to introduce the tetraazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide is unique due to its combination of a tetraazole ring and a cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H30N6O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-(2-piperidin-1-ylethoxy)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C21H30N6O2/c28-20(21(11-3-1-4-12-21)27-17-22-24-25-27)23-18-7-9-19(10-8-18)29-16-15-26-13-5-2-6-14-26/h7-10,17H,1-6,11-16H2,(H,23,28)

InChI Key

OFUKFUXODQFJDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)OCCN3CCCCC3)N4C=NN=N4

Origin of Product

United States

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